Methyl ([4-ethyl-5-(1-methyl-1H-pyrazol-5-YL)-4H-1,2,4-triazol-3-YL]thio)+
Description
Methyl ([4-ethyl-5-(1-methyl-1H-pyrazol-5-yl)-4H-1,2,4-triazol-3-yl]thio)+ is a heterocyclic compound featuring a 1,2,4-triazole core substituted with an ethyl group at the 4-position, a 1-methyl-1H-pyrazol-5-yl group at the 5-position, and a methyl thioether (-SMe) at the 3-position. This structure combines a triazole ring’s stability with the electronic and steric effects of its substituents, making it a candidate for diverse applications, including medicinal chemistry and materials science.
Properties
CAS No. |
1001519-15-8 |
|---|---|
Molecular Formula |
C11H15N5O2S |
Molecular Weight |
281.34 g/mol |
IUPAC Name |
methyl 2-[[4-ethyl-5-(2-methylpyrazol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]acetate |
InChI |
InChI=1S/C11H15N5O2S/c1-4-16-10(8-5-6-12-15(8)2)13-14-11(16)19-7-9(17)18-3/h5-6H,4,7H2,1-3H3 |
InChI Key |
HALBRSSEZBWOQR-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)OC)C2=CC=NN2C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ([4-ethyl-5-(1-methyl-1H-pyrazol-5-YL)-4H-1,2,4-triazol-3-YL]thio)+ typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Formation of the Triazole Ring: The pyrazole intermediate is then reacted with an appropriate nitrile to form the triazole ring via a cyclization reaction.
Introduction of the Methylthio Group:
Industrial Production Methods
In an industrial setting, the production of Methyl ([4-ethyl-5-(1-methyl-1H-pyrazol-5-YL)-4H-1,2,4-triazol-3-YL]thio)+ is typically carried out in large-scale reactors under controlled conditions to ensure high yield and purity. The process involves:
Batch or Continuous Flow Reactors: Depending on the scale of production, either batch reactors or continuous flow reactors are used.
Optimization of Reaction Parameters: Parameters such as temperature, pressure, and reaction time are optimized to maximize the efficiency of each step.
Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Methyl ([4-ethyl-5-(1-methyl-1H-pyrazol-5-YL)-4H-1,2,4-triazol-3-YL]thio)+ undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding thiol derivative.
Substitution: The methylthio group can be substituted with other nucleophiles, such as halides or amines, under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines.
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation reactions.
Thiol Derivatives: Formed through reduction reactions.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of triazole-thiol compounds exhibit significant antimicrobial properties. For instance, studies have shown that synthesized derivatives demonstrate activity against various pathogens such as Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans, with minimum inhibitory concentrations (MIC) ranging from 31.25 to 62.5 µg/mL . This suggests potential applications in developing new antimicrobial agents.
Antifungal Properties
Triazole-based compounds are well-documented for their antifungal activities. The presence of the thiol group enhances their efficacy against fungal pathogens, making them suitable candidates for agricultural applications as fungicides .
Antiviral Activity
Some studies have explored the antiviral potential of triazole derivatives. For example, compounds similar to Methyl ([4-ethyl-5-(1-methyl-1H-pyrazol-5-YL)-4H-1,2,4-triazol-3-YL]thio)+ have shown protective effects against viral infections in vitro, indicating their potential use in antiviral drug development .
Drug Development
The unique structural characteristics of Methyl ([4-ethyl-5-(1-methyl-1H-pyrazol-5-YL)-4H-1,2,4-triazol-3-YL]thio)+ make it a valuable scaffold in medicinal chemistry. Its ability to interact with various biological targets allows for the design of novel therapeutic agents targeting a range of diseases including cancer and infectious diseases .
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound with specific enzymes and receptors. These studies provide insights into its mechanism of action and help in optimizing its structure for enhanced biological activity .
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial properties of various triazole-thiol derivatives, Methyl ([4-ethyl-5-(1-methyl-1H-pyrazol-5-YL)-4H-1,2,4-triazol-3-YL]thio)+ was found to be effective against multiple bacterial strains. The study highlighted its potential as a lead compound for developing new antibiotics .
Case Study 2: Agricultural Applications
Another investigation focused on the use of triazole derivatives as agricultural fungicides. The results indicated that compounds similar to Methyl ([4-ethyl-5-(1-methyl-1H-pyrazol-5-YL)-4H-1,2,4-triazol-3-YL]thio)+ exhibited significant antifungal activity against common plant pathogens, suggesting their utility in crop protection strategies .
Mechanism of Action
The mechanism of action of Methyl ([4-ethyl-5-(1-methyl-1H-pyrazol-5-YL)-4H-1,2,4-triazol-3-YL]thio)+ involves its interaction with specific molecular targets and pathways. The compound is known to:
Inhibit Enzyme Activity: By binding to the active site of enzymes, it can inhibit their activity, leading to various biological effects.
Modulate Signaling Pathways: The compound can interact with signaling pathways, affecting cellular processes such as proliferation, apoptosis, and differentiation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare Methyl ([4-ethyl-5-(1-methyl-1H-pyrazol-5-yl)-4H-1,2,4-triazol-3-yl]thio)+ with structurally analogous 1,2,4-triazole derivatives, focusing on molecular properties, synthesis, and functional outcomes.
Table 1: Structural and Functional Comparison of 1,2,4-Triazole Derivatives
Key Observations:
Structural Variations and Physicochemical Properties :
- The target compound shares a 4-ethyl and 5-pyrazolyl substitution pattern with , but the latter’s 3-thioacetic acid group enhances water solubility compared to the target’s methyl thioether. This difference impacts bioavailability, with the methyl ester likely exhibiting greater lipophilicity .
- ’s triazole-thione derivative demonstrates conformational polymorphism, with melting points ~451–454 K, suggesting higher thermal stability than many analogs in (melting points 125–200°C, ~398–473 K) .
Biological Activity: highlights that N-ethyl substitution (vs. N-methyl) in triazole derivatives reduces the MBC against P. aeruginosa from 125 to 62.5 µg/mL, underscoring the role of alkyl chain length in antimicrobial potency . The pyridinyl substituent in VUAA1 () confers mitochondrial Ca²⁺-modulating activity, whereas pyrazolyl substituents (as in the target compound) may favor different biological targets due to altered electronic profiles .
Synthesis and Functionalization :
- The target compound’s synthesis likely involves S-alkylation of a triazole-thiol precursor, analogous to methods in (cyclization in basic conditions) and (nucleophilic substitution with thiophene/furan groups) .
- ’s acetic acid derivative could serve as a synthetic intermediate for further functionalization, such as esterification to yield the target methyl ester .
Biological Activity
Methyl ([4-ethyl-5-(1-methyl-1H-pyrazol-5-YL)-4H-1,2,4-triazol-3-YL]thio)+ is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound has the following chemical formula: C8H11N5S. Its molecular weight is approximately 209.27 g/mol. The structure features a triazole ring with a pyrazole substituent, which is known to enhance biological activity through various mechanisms.
Antiviral Activity
Research has demonstrated that compounds similar to Methyl ([4-ethyl-5-(1-methyl-1H-pyrazol-5-YL)-4H-1,2,4-triazol-3-YL]thio)+ exhibit notable antiviral properties. For instance, a series of pyrazole derivatives were synthesized and evaluated for their anti-HIV activity. One compound in this series showed an EC50 value of 3.8 nmol/L against the wild-type HIV-1 strain, indicating potent antiviral activity . The structure–activity relationship (SAR) analysis suggested that modifications at specific positions of the pyrazole ring could significantly enhance antiviral efficacy.
Antimycobacterial Activity
In the search for new anti-mycobacterial agents, derivatives of similar triazole compounds have shown promising results against Mycobacterium tuberculosis. For example, certain derivatives exhibited IC50 values as low as 2.32 μM against Mtb H37Ra without acute cellular toxicity . This suggests that modifications in the triazole structure can lead to selective inhibition of pathogenic bacteria.
Antioxidant Activity
The antioxidant properties of Methyl ([4-ethyl-5-(1-methyl-1H-pyrazol-5-YL)-4H-1,2,4-triazol-3-YL]thio)+ have also been investigated. Compounds with similar structural features demonstrated significant radical scavenging abilities in DPPH assays. For example, certain derivatives exhibited over 80% inhibition in radical scavenging tests . This highlights the potential for these compounds to mitigate oxidative stress-related diseases.
Case Studies
Case Study 1: Anti-HIV Activity
A study synthesized a series of thioether derivatives related to Methyl ([4-ethyl-5-(1-methyl-1H-pyrazol-5-YL)-4H-1,2,4-triazol-3-YL]thio)+ and evaluated their anti-HIV activities. The most active compound displayed an EC50 value comparable to established antiviral drugs, emphasizing the therapeutic potential of these compounds in treating viral infections .
Case Study 2: Antimycobacterial Screening
In another study focused on anti-tuberculosis activity, several derivatives were screened for their efficacy against Mtb strains. The most potent compound showed selective inhibition without affecting non-tuberculous mycobacteria, indicating a targeted approach in drug design .
Summary of Findings
| Activity | Compound | EC50/IC50 Value | Notes |
|---|---|---|---|
| Anti-HIV | I-11 | 3.8 nmol/L | High selectivity index |
| Antimycobacterial | IT10 | 2.32 μM | Selective against Mtb H37Ra |
| Antioxidant | Various | >80% inhibition | Significant radical scavenging activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
